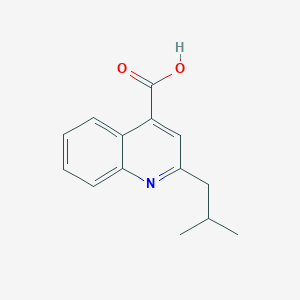

2-Isobutyl-quinoline-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Isobutyl-quinoline-4-carboxylic acid is a quinoline derivative with the molecular formula C14H15NO2. This compound is characterized by a quinoline ring system substituted with an isobutyl group at the 2-position and a carboxylic acid group at the 4-position. Quinolines are nitrogen-containing heterocyclic compounds that are widely studied due to their diverse biological activities and applications in various fields.

Wirkmechanismus

Target of Action

Quinoline derivatives are known to have a wide range of biological activities and can interact with various targets .

Mode of Action

Quinoline is a weak tertiary base and can form salts with acids . It exhibits similar reactions to pyridine and benzene and can also participate in both electrophilic and nucleophilic substitution reactions .

Biochemical Pathways

Quinoline and its derivatives are known to be involved in various biochemical processes .

Pharmacokinetics

Quinoline is a core structure in many drugs and is used as a central template for the synthesis of various drugs .

Result of Action

Quinoline derivatives have been reported to have various biological and pharmaceutical activities .

Action Environment

The synthesis of quinoline derivatives has been achieved using various environmentally friendly methods, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isobutyl-quinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the condensation of alpha-iso-Butylamine with Acrolein, followed by cyclization to form the quinoline ring . Another method includes the use of substituted o-amino acetophenone derivatives and enolisable ketones with molecular iodine as a catalyst in ethanol . Microwave-assisted processes have also been introduced for the preparation of quinoline-4-carboxylic acids, which involve a condensation reaction between isatins and sodium pyruvate .

Industrial Production Methods: Industrial production methods for quinoline derivatives often focus on green and sustainable chemistry. These methods include the use of recyclable catalysts, solvent-free conditions, and alternative energy sources such as microwave and ultrasound irradiation .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Isobutyl-quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form quinoline-4-carboxylic acid derivatives.

Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

Substitution: The isobutyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.

Major Products:

Oxidation: Quinoline-4-carboxylic acid derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

2-Isobutyl-quinoline-4-carboxylic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of other quinoline derivatives and heterocyclic compounds.

Medicine: Quinoline derivatives are explored for their therapeutic potential in treating various diseases.

Industry: Quinolines are used in the production of dyes, catalysts, and materials.

Vergleich Mit ähnlichen Verbindungen

- Quinoline-4-carboxylic acid

- 2-Methylquinoline-4-carboxylic acid

- 2-Ethylquinoline-4-carboxylic acid

Comparison: 2-Isobutyl-quinoline-4-carboxylic acid is unique due to the presence of the isobutyl group at the 2-position, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic properties and binding affinities to molecular targets .

Biologische Aktivität

2-Isobutyl-quinoline-4-carboxylic acid (IBQCA) is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article reviews the biological properties of IBQCA, including its antibacterial, cytotoxic, and anti-inflammatory effects, supported by relevant research findings and data.

- Molecular Formula : C14H15NO2

- Molecular Weight : 229.28 g/mol

- CAS Number : 24260-31-9

- Structure : The compound features a quinoline ring with a carboxylic acid functional group and an isobutyl side chain.

Antibacterial Activity

Research has demonstrated that IBQCA exhibits significant antibacterial activity against various bacterial strains. A study evaluated its efficacy using the agar diffusion method against common pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The results indicated that IBQCA showed strong inhibition against S. aureus with a Minimum Inhibitory Concentration (MIC) of 64 μg/mL, while it had a MIC of 128 μg/mL against E. coli .

Table 1: Antibacterial Activity of IBQCA

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Pseudomonas aeruginosa | >256 |

The structural modifications in quinoline derivatives have been correlated with their antibacterial potency, suggesting that the presence of the isobutyl group enhances the lipophilicity and membrane penetration of the compound, thus improving its antibacterial activity .

Cytotoxicity Studies

In addition to its antibacterial properties, IBQCA has been assessed for cytotoxicity using mouse macrophage cell lines (RAW 264.7). The MTT assay revealed that IBQCA exhibited low cytotoxicity with IC50 values comparable to established antibiotics like ampicillin and gentamycin, indicating a favorable safety profile for potential therapeutic applications .

Table 2: Cytotoxicity of IBQCA

| Compound | IC50 (μg/mL) |

|---|---|

| IBQCA | 98.2 |

| Ampicillin | Similar |

| Gentamycin | Similar |

Case Studies and Research Findings

- Study on Quinoline Derivatives : A comprehensive study on various quinoline derivatives highlighted that structural variations significantly impact biological activity. The presence of bulky side chains like isobutyl was associated with enhanced activity against Gram-positive bacteria .

- Mechanistic Insights : Research into the mechanism of action for quinoline derivatives suggests that they may disrupt bacterial cell membranes or inhibit essential enzymatic functions within bacterial cells, contributing to their antibacterial efficacy .

- Safety Profile Assessment : Toxicological assessments have shown that compounds similar to IBQCA exhibit low toxicity in mammalian systems, supporting their potential use as therapeutic agents without significant adverse effects .

Eigenschaften

IUPAC Name |

2-(2-methylpropyl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-9(2)7-10-8-12(14(16)17)11-5-3-4-6-13(11)15-10/h3-6,8-9H,7H2,1-2H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTAADMSZKWMHEV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NC2=CC=CC=C2C(=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80366373 |

Source

|

| Record name | 2-Isobutyl-quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80366373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24260-31-9 |

Source

|

| Record name | 2-Isobutyl-quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80366373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.